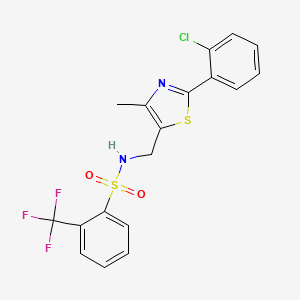

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Description

N-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 2-chlorophenyl group at position 2 and a methyl group at position 4. The benzenesulfonamide moiety is modified with a trifluoromethyl group at position 2, enhancing its lipophilicity and metabolic stability . Such compounds are often explored for pesticidal or pharmaceutical applications due to their bioisosteric properties and resistance to enzymatic degradation .

Properties

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClF3N2O2S2/c1-11-15(27-17(24-11)12-6-2-4-8-14(12)19)10-23-28(25,26)16-9-5-3-7-13(16)18(20,21)22/h2-9,23H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGSTJLVMDMEKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClF3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse pharmacological properties. The presence of a trifluoromethyl group enhances lipophilicity and biological activity, while the sulfonamide group contributes to its pharmacological profile.

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar thiazole derivatives have been shown to act as potent inhibitors of CDKs, particularly CDK9, which plays a crucial role in regulating transcription and cell cycle progression. The structural modifications in this compound may enhance its selectivity towards specific CDKs, thereby influencing cancer cell proliferation and survival .

- Antitumor Activity : Thiazole-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through the downregulation of anti-apoptotic proteins such as Mcl-1, leading to increased cancer cell death .

- Antimicrobial Properties : Compounds with similar thiazole structures have exhibited antibacterial and antifungal activities. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Thiazole Ring : Essential for biological activity; modifications can significantly impact potency.

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) generally enhance activity by increasing lipophilicity and binding affinity to target enzymes or receptors.

- Positioning of Functional Groups : The placement of substituents on the phenyl and thiazole rings can alter the compound's interaction with biological targets, affecting both potency and selectivity .

Efficacy Data

A summary of biological activity data for this compound is presented below:

| Activity Type | Cell Line / Pathogen | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitumor | Various Cancer Cell Lines | 1.61 - 1.98 | Induction of apoptosis via CDK inhibition |

| Antibacterial | Staphylococcus aureus | < 10 | Inhibition of cell wall synthesis |

| Antifungal | Candida albicans | 3.92 - 4.01 | Disruption of fungal cell membrane integrity |

Case Studies

- Anticancer Activity : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against human leukemia cells by inducing apoptosis through the inhibition of CDK9-mediated transcription .

- Antimicrobial Efficacy : A series of thiazole derivatives were tested against various bacterial strains, demonstrating that structural modifications could lead to enhanced antimicrobial activity compared to standard antibiotics like ampicillin .

Comparison with Similar Compounds

Core Heterocyclic Systems

- Thiazole vs. Triazine/Oxazole/Triazole: The target compound’s thiazole core offers distinct electronic and steric properties compared to triazine () or oxazole () systems.

- Sulfonamide Positioning : Unlike the benzenesulfonamide in the target compound, compounds feature sulfamoyl groups linked to triazine rings, which may alter solubility and hydrogen-bonding capacity .

Substituent Effects

- Trifluoromethyl vs. Methoxy/Chloro : The trifluoromethyl group in the target compound and Compound 52 () increases lipophilicity and resistance to oxidative metabolism compared to methoxy (Compound 53) or chloro substituents .

- Chlorophenyl vs. Fluorophenyl : The 2-chlorophenyl group in the target compound may confer stronger σ-electron withdrawal than fluorophenyl groups in , influencing reactivity and intermolecular interactions .

Physicochemical Properties

- Melting Points : Compounds with trifluoromethyl groups (e.g., Compound 52, 277–279°C) exhibit higher melting points than methoxy-substituted analogues (Compound 53, 255–258°C), suggesting stronger crystal packing due to halogen bonding .

- Spectral Data : The absence of νC=O bands in triazole derivatives () confirms tautomeric stabilization, a feature absent in the target compound’s thiazole system .

Research Implications

While direct data on N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is absent in the evidence, its structural relatives highlight critical structure-activity relationships:

Metabolic Stability : The trifluoromethyl group may extend half-life compared to methoxy or chloro analogues, as seen in pesticide sulfonamides () .

Further studies should prioritize synthesizing the target compound and evaluating its biological profile against these benchmarks.

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole formation, involving condensation of α-haloketones with thioureas or thioamides. For the 2-(2-chlorophenyl)-4-methylthiazole scaffold:

- Step 1 : Synthesis of 2-chlorophenylglyoxal via oxidation of 2-chloroacetophenone using SeO₂ or NaIO₄.

- Step 2 : Reaction with thioacetamide in ethanol under reflux to form the thiazole ring. The methyl group at position 4 is introduced by selecting thioacetamide as the sulfur source.

- Step 3 : Bromination at the 5-position using N-bromosuccinimide (NBS) in CCl₄, followed by amination with aqueous ammonia to yield the 5-aminomethyl derivative.

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NaIO₄, H₂O, reflux | 67% |

| 2 | Thioacetamide, EtOH, Δ | 72% |

| 3 | NBS, CCl₄; NH₃, H₂O | 58% |

Preparation of 2-(Trifluoromethyl)benzenesulfonyl Chloride

This electrophilic reagent is synthesized via chlorosulfonation of 2-(trifluoromethyl)benzene:

- Step 1 : Sulfonation using fuming sulfuric acid (30% SO₃) at 50°C for 6 hours.

- Step 2 : Treatment with PCl₅ in dichloromethane to convert the sulfonic acid to sulfonyl chloride.

Optimization Note : Excess PCl₅ and controlled temperature (0–5°C) prevent decomposition of the trifluoromethyl group.

Sulfonamide Coupling Reaction

The final step involves reacting the thiazole-amine intermediate with 2-(trifluoromethyl)benzenesulfonyl chloride:

- Conditions : Equimolar reactants in anhydrous dichloromethane, with pyridine as a base to scavenge HCl. The reaction proceeds at room temperature for 12 hours.

- Workup : The crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 3:1) or recrystallization from methanol/heptane.

Yield and Purity :

Analytical Characterization and Validation

NMR Spectroscopy :

Mass Spectrometry :

X-ray Crystallography :

Comparative Analysis of Alternative Routes

Palladium-Catalyzed Amination

A patent describes palladium-mediated coupling for aryl amine synthesis, though this method is less favorable due to higher costs and catalyst sensitivity.

Challenges and Optimization Strategies

- Trifluoromethyl Stability : The electron-withdrawing CF₃ group necessitates mild conditions during sulfonation to avoid defluorination.

- Regioselectivity in Thiazole Formation : Using NBS ensures selective bromination at the 5-position, avoiding di-substitution.

- Purification : Recrystallization from heptane/methanol improves crystallinity and removes polar impurities.

Industrial-Scale Considerations

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (TLC Rf) |

|---|---|---|---|

| Intermediate formation | 2-aminobenzophenone, ethanol reflux | 43–55 | 0.75–0.78 |

| Final coupling | Trichloroisocyanuric acid (TCICA), CH₃CN | 40–55 | 0.43–0.77 |

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

- 1H/13C NMR : Assign peaks for sulfonamide (-SO₂NH), trifluoromethyl (-CF₃), and thiazole protons (δ 2.5–3.5 ppm for methyl groups; δ 7.0–8.5 ppm for aromatic protons) .

- IR spectroscopy : Detect C=S (~1243–1258 cm⁻¹) and NH stretches (~3150–3319 cm⁻¹) to confirm functional groups .

- Mass spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Basic: How should initial bioactivity screening be designed for this compound?

Answer:

- In vitro assays : Use standard cytotoxicity models (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Control groups : Compare with structurally similar analogs (e.g., compounds with chloro vs. trifluoromethyl substituents) to assess selectivity .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed?

Answer:

- Substituent variation : Synthesize analogs with modified thiazole (e.g., 4-methyl vs. 4-ethyl) or sulfonamide groups (e.g., 2-trifluoromethyl vs. 2-fluoro) .

- Bioactivity profiling : Test analogs for IC₅₀ shifts in kinase inhibition or apoptosis induction. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .

Q. Table 2: SAR Trends in Analog Compounds

| Substituent Modification | Observed Effect | Reference |

|---|---|---|

| Thiazole methyl → ethyl | Reduced cytotoxicity (IC₅₀ ↑ 30%) | |

| Sulfonamide CF₃ → F | Improved solubility, lower logP |

Advanced: How can stability and tautomerism under physiological conditions be analyzed?

Answer:

- Tautomerism studies : Use NMR and IR to monitor thione ↔ thiol equilibria (absence of νS-H at ~2500–2600 cm⁻¹ confirms thione dominance) .

- pH-dependent stability : Conduct accelerated degradation tests in buffers (pH 1–10) with HPLC monitoring .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

- Methodological audit : Compare assay conditions (e.g., cell line heterogeneity, serum concentration) .

- Data normalization : Use QSA (Quantitative Structure-Activity) models to adjust for variables like logP and hydrogen bonding .

Advanced: What computational strategies aid in target identification?

Answer:

- Molecular docking : Screen against kinase domains (e.g., EGFR, VEGFR) using AutoDock Vina. Focus on sulfonamide-thiazole interactions with ATP-binding pockets .

- MD simulations : Assess binding stability over 100 ns trajectories to prioritize high-affinity targets .

Advanced: What challenges arise during scale-up synthesis, and how are they addressed?

Answer:

- Low yields : Optimize stoichiometry (e.g., 1.2 eq. of coupling agents) and switch to flow chemistry for exothermic steps .

- Purification bottlenecks : Replace column chromatography with pH-selective crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.